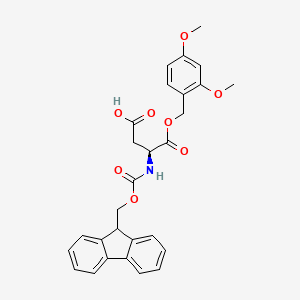

Fmoc-Asp-ODmb

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3S)-4-[(2,4-dimethoxyphenyl)methoxy]-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27NO8/c1-34-18-12-11-17(25(13-18)35-2)15-36-27(32)24(14-26(30)31)29-28(33)37-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-16H2,1-2H3,(H,29,33)(H,30,31)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODIFVCRSTRBDDR-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)COC(=O)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)COC(=O)[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Asp-ODmb: Properties and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Asp-ODmb, with the chemical name (3S)-4-[(2,4-dimethoxyphenyl)methoxy]-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid, is a pivotal building block in modern solid-phase peptide synthesis (SPPS). Its unique structural features, particularly the acid-labile 2,4-dimethoxybenzyl (ODmb) protecting group on the β-carboxyl function of aspartic acid, offer significant advantages in the synthesis of complex peptides, especially cyclic peptides. This guide provides a comprehensive overview of the properties of this compound, detailed experimental protocols for its use, and a discussion of its role in mitigating common side reactions in peptide synthesis.

Core Properties of this compound

The fundamental properties of this compound are summarized in the table below, providing essential data for its application in peptide synthesis workflows.

| Property | Value | Reference |

| Chemical Formula | C₂₈H₂₇NO₈ | [1] |

| Molecular Weight | 505.52 g/mol | [1] |

| CAS Number | 155866-25-4 | [1] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in DMF and DCM | [2] |

| Storage | 2°C - 8°C, keep container well closed | [1] |

Applications in Solid-Phase Peptide Synthesis

This compound is primarily utilized in Fmoc-based solid-phase peptide synthesis. The key feature of this reagent is the strategic use of the ODmb protecting group, which exhibits a distinct lability profile compared to standard side-chain protecting groups like tert-butyl (tBu).

On-Resin Cyclization of Peptides

The selective deprotection of the ODmb group under mild acidic conditions is a cornerstone of its utility, particularly in the on-resin synthesis of cyclic peptides.[1] This orthogonality allows for the unmasking of the aspartic acid side-chain carboxyl group while the peptide remains anchored to the solid support and other acid-labile protecting groups are intact. The exposed carboxyl group can then react with a deprotected amino group on the same peptide chain to form a cyclic structure.

Mitigation of Aspartimide Formation

A common and problematic side reaction in the synthesis of peptides containing aspartic acid is the formation of aspartimide, which can lead to the formation of undesired β-aspartyl peptides and epimerization.[3] The bulky nature of the ODmb group provides steric hindrance that can reduce the propensity for the intramolecular cyclization that leads to aspartimide formation.[2]

Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures involving this compound.

Coupling of this compound in SPPS

This protocol outlines the standard procedure for incorporating an this compound residue into a growing peptide chain on a solid support.

Materials:

-

Fmoc-deprotected peptide-resin

-

This compound

-

Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Shaking vessel

Procedure:

-

Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.

-

Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) in DMF. Add the coupling reagent (e.g., HBTU, 3-5 equivalents) and DIPEA (6-10 equivalents). Allow the mixture to pre-activate for 2-5 minutes.

-

Coupling Reaction: Drain the DMF from the swollen resin and add the activated this compound solution. Agitate the mixture at room temperature for 1-2 hours.

-

Washing: Drain the reaction solution and wash the resin sequentially with DMF (3 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.

-

Coupling Confirmation: Perform a ninhydrin test to confirm the completion of the coupling reaction. If the test is positive (indicating incomplete reaction), repeat the coupling step.

Selective On-Resin Cleavage of the ODmb Protecting Group

This protocol describes the selective removal of the ODmb group from the aspartic acid side chain while the peptide remains attached to the resin.

Materials:

-

Peptide-resin containing an Asp(ODmb) residue

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Shaking vessel

Procedure:

-

Resin Preparation: Wash the peptide-resin with DCM (3 times) to ensure it is free of DMF.

-

Deprotection Cocktail: Prepare a fresh solution of 1% TFA in DCM (v/v).

-

Cleavage Reaction: Add the 1% TFA/DCM solution to the resin and agitate at room temperature. The reaction time can vary, typically from 30 minutes to 2 hours. It is advisable to monitor the reaction progress by taking small resin samples and analyzing the cleaved product by HPLC-MS.

-

Washing: After the desired level of cleavage is achieved, drain the cleavage solution and immediately wash the resin thoroughly with DCM (5-7 times) to remove all traces of acid. This is followed by washing with a 5% DIPEA in DMF solution (2 times) to neutralize any residual acid, and finally with DMF (3 times).

On-Resin Peptide Cyclization

Following the selective deprotection of the Asp side chain, this protocol outlines the intramolecular head-to-tail or side-chain-to-side-chain cyclization on the solid support.

Materials:

-

Peptide-resin with a deprotected Asp side-chain carboxyl group and a deprotected N-terminal amino group (for head-to-tail cyclization) or another deprotected side-chain amino group.

-

Cyclization reagent (e.g., PyBOP, HBTU, or DPPA)

-

Base (e.g., DIPEA)

-

DMF

-

Shaking vessel

Procedure:

-

Resin Preparation: Ensure the resin from the previous step is well-washed with DMF.

-

Cyclization Reaction: Add a solution of the cyclization reagent (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF to the resin. The reaction is typically carried out under high dilution principles to favor intramolecular cyclization over intermolecular reactions.

-

Reaction Monitoring: The cyclization reaction can be monitored by cleaving a small amount of resin and analyzing the product by HPLC-MS. The reaction time can range from a few hours to overnight.

-

Washing: Once the cyclization is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

Final Cleavage and Deprotection

This protocol describes the final step of cleaving the cyclic peptide from the solid support and removing any remaining side-chain protecting groups.

Materials:

-

Cyclized peptide-resin

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane - TIS)

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Dry the cyclized peptide-resin under vacuum.

-

Cleavage: Add the cleavage cocktail to the dry resin and allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Isolation: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

-

Drying: Dry the crude peptide pellet under vacuum.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

The purity of the synthesized peptide is typically assessed by reversed-phase HPLC.

Typical HPLC Conditions:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size)

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A linear gradient from 5% to 95% B over 30 minutes is a common starting point, which can be optimized based on the peptide's hydrophobicity.

-

Flow Rate: 1.0 mL/min

-

Detection: UV absorbance at 214 nm and 280 nm

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the desired peptide and to identify any impurities. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used techniques. The expected mass of the peptide can be calculated based on its amino acid sequence.

Visualizing Key Processes with Graphviz

Experimental Workflow for On-Resin Cyclization

Caption: Workflow for on-resin peptide cyclization using this compound.

Cleavage Mechanism of the ODmb Protecting Group

References

- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 2. On-resin peptide macrocyclization using thiol-ene click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Problem of aspartimide formation in Fmoc‐based solid‐phase peptide synthesis using Dmab group to protect side chain of aspartic acid | Semantic Scholar [semanticscholar.org]

The ODmb Protecting Group: A Technical Guide to Enhancing Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity. Among these, the 2,4-dimethoxybenzyl (ODmb) group has emerged as a powerful tool for backbone amide protection. This technical guide provides an in-depth exploration of the role of the ODmb protecting group, its applications in overcoming common challenges in peptide synthesis, and detailed protocols for its implementation.

The Challenge of Peptide Aggregation and Side Reactions

During solid-phase peptide synthesis (SPPS), the growing peptide chain, anchored to a solid support, can fold into secondary structures, leading to intermolecular aggregation. This aggregation can hinder reagent access to the reaction site, resulting in incomplete reactions and the formation of deletion sequences. Furthermore, certain amino acid sequences are prone to side reactions, such as the formation of aspartimide from aspartic acid residues, which leads to a mixture of difficult-to-separate byproducts.

The ODmb Protecting Group: A Solution to Synthesis Challenges

The ODmb group is a temporary protecting group attached to the backbone amide nitrogen of an amino acid. Its primary function is to disrupt the hydrogen bonding network responsible for the formation of secondary structures, thereby preventing aggregation and increasing the solubility of the growing peptide chain.[1][2] This leads to more efficient coupling and deprotection steps, resulting in higher yields and purity of the final peptide.[1][2]

One of the most significant applications of the ODmb group is in the prevention of aspartimide formation.[2][3] By protecting the backbone amide nitrogen of the residue C-terminal to an aspartic acid, the intramolecular cyclization that leads to aspartimide is effectively blocked.[3] The use of building blocks like Fmoc-Asp(OtBu)-(Dmb)Gly-OH has become a standard strategy to completely inhibit this side reaction in problematic Asp-Gly sequences.[3]

The ODmb group is stable to the basic conditions used for Fmoc deprotection but is readily cleaved under the acidic conditions of the final cleavage from the resin, typically with trifluoroacetic acid (TFA), regenerating the native peptide backbone.[2]

Quantitative Impact of ODmb Protection

While the benefits of the ODmb protecting group are well-established qualitatively, quantitative data from direct comparative studies can be sparse in the literature. The following table summarizes the expected improvements in peptide synthesis outcomes based on the established roles of Dmb protection in mitigating aggregation and side reactions.

| Parameter | Standard SPPS (Without ODmb) | SPPS with ODmb Protection | Rationale for Improvement |

| Crude Peptide Purity (%) | Often lower, especially for difficult sequences, due to deletion sequences and byproducts from side reactions. | Significantly higher, with fewer deletion sequences and suppression of side reactions like aspartimide formation. | ODmb prevents aggregation, allowing for more complete reactions, and directly blocks the pathway for certain side reactions. |

| Overall Yield (%) | Can be low for long or hydrophobic peptides due to incomplete reactions caused by aggregation. | Generally higher, as the prevention of aggregation leads to more efficient coupling and deprotection steps throughout the synthesis. | Improved reaction efficiency at each step of the synthesis contributes to a higher overall yield of the desired full-length peptide. |

| Solubility of Protected Peptide | Can be poor, leading to phase separation and reduced reactivity on the solid support. | Enhanced, as the bulky Dmb group disrupts intermolecular hydrogen bonding, keeping the peptide chain solvated. | Better solvation ensures that the reactive sites of the growing peptide chain are accessible to reagents in the solvent. |

| Aspartimide Formation (%) | Can be a significant side reaction, especially in Asp-Gly sequences, leading to multiple impurities. | Completely inhibited when an appropriate Dmb-protected dipeptide is used.[3] | The Dmb group on the backbone amide nitrogen of the glycine residue physically blocks the nucleophilic attack that initiates aspartimide formation. |

Experimental Protocols

Synthesis of Fmoc-Asp(OtBu)-(Dmb)Gly-OH

A detailed, step-by-step protocol for the synthesis of this key dipeptide building block is a multi-step organic synthesis procedure. For researchers requiring this building block, it is often more practical to acquire it from commercial suppliers who provide materials with certified purity.

Incorporation of Fmoc-Xxx-(Dmb)Gly-OH into a Peptide Sequence via SPPS

This protocol outlines the general steps for incorporating a Dmb-protected dipeptide into a growing peptide chain using a standard Fmoc/tBu strategy on a solid-phase synthesizer.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-amino acids

-

Fmoc-Xxx-(Dmb)Gly-OH dipeptide

-

Coupling reagent solution (e.g., 0.5 M HATU in DMF)

-

Base (e.g., N,N-diisopropylethylamine - DIPEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Solvents: N,N-dimethylformamide (DMF), Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane - TIS)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Coupling of the First Amino Acid (Resin Loading):

-

Dissolve the first Fmoc-amino acid (4 equivalents relative to resin substitution) in DMF.

-

Add the coupling reagent (e.g., HATU, 4 eq.) and base (e.g., DIPEA, 8 eq.).

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours.

-

Wash the resin with DMF and DCM.

-

-

Chain Elongation (for subsequent amino acids):

-

Perform Fmoc deprotection as described in step 2.

-

Perform coupling as described in step 3 with the next Fmoc-amino acid.

-

-

Incorporation of Fmoc-Xxx-(Dmb)Gly-OH:

-

Perform Fmoc deprotection on the growing peptide chain as described in step 2.

-

Dissolve the Fmoc-Xxx-(Dmb)Gly-OH dipeptide (2 equivalents) in DMF.

-

Add the coupling reagent (e.g., HATU, 2 eq.) and base (e.g., DIPEA, 4 eq.).

-

Add the activated dipeptide solution to the resin.

-

Agitate for 2-4 hours. A longer coupling time may be required due to the steric bulk.

-

Wash the resin with DMF and DCM.

-

-

Continue Chain Elongation: Continue adding subsequent amino acids as described in step 4.

-

Final Deprotection and Cleavage:

-

After the final coupling step, perform a final Fmoc deprotection.

-

Wash the resin with DMF and DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin.

-

Agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Role of ODmb in Peptide Synthesis

Standard Solid-Phase Peptide Synthesis (SPPS) Workflow

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS) using Fmoc chemistry.

Aspartimide Formation and its Prevention by ODmb

References

A Comprehensive Technical Guide to Fmoc-Asp-ODmb for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential technical information on Nα-Fmoc-L-aspartic acid β-(4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl) ester (Fmoc-Asp-ODmb), a key building block in solid-phase peptide synthesis (SPPS). Below, we detail its properties, supplier information, and crucial considerations for its application, including the prevalent challenge of aspartimide formation.

Core Compound Specifications

This compound and its closely related analogue, Fmoc-Asp(ODmab)-OH, are specialized aspartic acid derivatives designed for use in Fmoc-based peptide synthesis. The ODmb (and Dmab) protecting group on the β-carboxyl group is labile to mild acid, allowing for selective deprotection.

| Property | Fmoc-Asp(ODmab)-OH | Fmoc-Asp-ODmab |

| Synonyms | N-α-Fmoc-L-aspartic acid β-4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino} benzyl ester | N-α-Fmoc-L-aspartic acid α-4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino} benzyl ester |

| CAS Number | 269066-08-2[1][2] | 172611-77-7[3] |

| Molecular Formula | C₃₉H₄₂N₂O₈[2] | C₃₉H₄₂N₂O₈[3] |

| Molecular Weight | 666.76 g/mol [3] | 666.76 g/mol [3] |

| Appearance | White to light yellow or beige powder | Powder[3] |

| Purity (TLC) | ≥98% | ≥97%[3] |

| Purity (HPLC) | ≥96.0% | ≥95.0%[3] |

| Storage Temperature | 15-25°C[3] | 15-25°C[3] |

Prominent Manufacturers and Suppliers

A variety of chemical suppliers offer this compound and its derivatives. Key market players include:

-

Sigma-Aldrich (Novabiochem®) : A major supplier offering both Fmoc-Asp(ODmab)-OH and Fmoc-Asp-ODmab, providing detailed specifications and supporting documentation.[3]

-

Advanced ChemTech : Lists Fmoc-Asp-ODmab as part of their amino acid portfolio.[4]

-

Bachem : A well-known manufacturer of peptides and related building blocks, listing this compound.[5]

-

AAPPTEC : Supplies Fmoc-Asp(ODmab)-OH for peptide synthesis.[1]

-

MedChemExpress : Provides Fmoc-Asp(ODMAB)-OH for research applications.[6]

-

GlpBio : Offers Fmoc-Asp(ODmab)-OH with information on its application in the synthesis of N-linked glycopeptides.[7]

Experimental Protocols: Application in Fmoc SPPS

This compound is primarily utilized in standard Fmoc solid-phase peptide synthesis protocols. The general workflow involves the iterative addition of Fmoc-protected amino acids to a growing peptide chain on a solid support.

General Fmoc SPPS Cycle

Figure 1. General workflow for Fmoc solid-phase peptide synthesis (SPPS).

Methodology:

-

Resin Swelling: The solid support (e.g., Wang or Rink amide resin) is swelled in a suitable solvent like N,N-dimethylformamide (DMF) for approximately 1 hour.[8]

-

Fmoc Deprotection: The terminal Fmoc protecting group is removed by treating the resin with a 20% solution of piperidine in DMF.[8] This step is typically performed for 5-10 minutes and may be repeated.

-

Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the cleaved Fmoc-dibenzofulvene adduct.

-

Amino Acid Coupling: The desired Fmoc-amino acid (in this case, this compound) is activated using a coupling agent (e.g., HATU, HBTU) and a base (e.g., DIPEA, NMM) and then added to the resin. The coupling reaction is allowed to proceed for 1-2 hours.

-

Washing: The resin is again washed with DMF to remove unreacted reagents.

-

Cycle Repetition: These steps (2-5) are repeated for each subsequent amino acid in the peptide sequence.

-

Final Cleavage: After the final amino acid is coupled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid cocktail containing trifluoroacetic acid (TFA) and scavengers.

Critical Issue: Aspartimide Formation

A significant side reaction associated with aspartic acid residues in Fmoc SPPS is the formation of aspartimide. This occurs when the peptide backbone nitrogen attacks the side-chain carbonyl of the Asp residue, particularly when the following amino acid is Glycine, Serine, or Asparagine. This process is base-catalyzed and can be exacerbated by the repeated piperidine treatments during Fmoc deprotection.

Aspartimide formation is problematic as it can lead to a mixture of by-products, including the desired α-aspartyl peptide, the undesired β-aspartyl peptide, and epimerized versions of both, which are often difficult to separate from the target peptide.[9]

Figure 2. Pathway of aspartimide formation and subsequent by-products.

While the ODmb protecting group is designed for specific applications, it does not inherently prevent aspartimide formation. Researchers have explored various strategies to mitigate this issue, including the use of alternative protecting groups like 3-methyl-1,5-dinitropent-2-en-2-yl (OMpe) or 3,4-dihydro-4-oxobenzo[d][3][4]triazin-3-yl (Odm) or the incorporation of backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb).[10] For particularly difficult sequences, the use of dipeptides such as Fmoc-Aaa-(Dmb)Gly-OH has also been shown to be effective.[10]

Conclusion

This compound is a valuable reagent for the synthesis of complex peptides. A thorough understanding of its properties and the potential for side reactions, particularly aspartimide formation, is critical for its successful application. By selecting the appropriate synthetic strategies and high-quality reagents from reputable suppliers, researchers can effectively incorporate this building block into their drug discovery and development workflows.

References

- 1. peptide.com [peptide.com]

- 2. peptide.com [peptide.com]

- 3. Fmoc-Asp-ODmab Novabiochem® | 172611-77-7 [sigmaaldrich.com]

- 4. advancedchemtech.com [advancedchemtech.com]

- 5. shop.bachem.com [shop.bachem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. glpbio.com [glpbio.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. peptide.com [peptide.com]

- 10. Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences | Semantic Scholar [semanticscholar.org]

A Comprehensive Technical Guide to the Storage and Handling of Fmoc-Asp(ODmb)-OH

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information and protocols for the proper storage and handling of Fmoc-Asp(ODmb)-OH, a critical reagent in peptide synthesis. Adherence to these guidelines is crucial for ensuring the stability, reactivity, and safety of this compound, thereby safeguarding the integrity of research and development outcomes.

Chemical and Physical Properties

Fmoc-Asp(ODmb)-OH, with the chemical name N-α-Fmoc-L-aspartic acid β-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)methyl benzyl ester, is a key building block in solid-phase peptide synthesis (SPPS). A summary of its key properties is presented in Table 1.

| Property | Value |

| CAS Number | 259066-08-2 |

| Molecular Formula | C₃₉H₄₂N₂O₈ |

| Molecular Weight | 666.7 g/mol |

| Appearance | White to off-white or beige powder |

| Functional Group | Carboxylic acid |

| Primary Application | Fmoc solid-phase peptide synthesis |

Storage Conditions

The stability of Fmoc-Asp(ODmb)-OH is directly influenced by storage conditions. Inconsistent recommendations exist across suppliers, necessitating a careful approach. The following table summarizes the recommended storage temperatures for both the solid compound and solutions.

| Form | Recommended Storage Temperature | Shelf Life |

| Solid Powder | 15-25°C | Refer to the manufacturer's expiry date. |

| Stock Solution | -20°C | Up to 1 month[1] |

| -80°C | Up to 6 months[1] |

Key Recommendations:

-

Solid Form: Store in a tightly sealed container in a dry and well-ventilated place.

-

Solutions: For extended storage, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[2]

Handling and Personal Protective Equipment (PPE)

While Fmoc-Asp(ODmb)-OH is not classified as a hazardous substance, standard laboratory safety protocols should be strictly followed to minimize any potential risks.[3]

Engineering Controls

-

Ensure adequate ventilation in areas where the compound is handled, particularly when dealing with the powder form, to minimize dust formation.[3]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear tightly fitting safety goggles or a face shield (minimum 8-inch).[3]

-

Skin Protection:

-

Handle with compatible chemical-resistant gloves. Always inspect gloves for integrity before use.

-

Employ proper glove removal technique to prevent skin contact.

-

Dispose of contaminated gloves in accordance with laboratory and local regulations.

-

Wash hands thoroughly after handling.[3]

-

-

Respiratory Protection: Under normal handling conditions with adequate ventilation, respiratory protection is not typically required. If dust is generated and ventilation is insufficient, use a NIOSH-approved N95 (US) or P1 (EN 143) dust mask.[3]

The logical workflow for handling Fmoc-Asp(ODmb)-OH is illustrated in the diagram below.

Experimental Protocols

Preparation of a Stock Solution

-

Equilibrate the Fmoc-Asp(ODmb)-OH container to room temperature before opening to prevent moisture condensation.

-

In a well-ventilated area, weigh the desired amount of the powdered compound.

-

Add the appropriate solvent (e.g., DMF, NMP) to the desired concentration.

-

If solubility is an issue, the solution can be gently warmed to 37°C and sonicated for a short period.[2]

-

Once fully dissolved, the stock solution should be stored at -20°C or -80°C in tightly sealed vials.[1][2]

The procedural flow for preparing a stock solution is outlined below.

Stability and Reactivity

-

Chemical Stability: The compound is stable under recommended storage conditions.[3]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[3]

-

Hazardous Decomposition Products: Under fire conditions, hazardous thermal decomposition products may include oxides of carbon and nitrogen.[3]

-

Aspartimide Formation: As a derivative of aspartic acid, peptides containing Asp(ODmb) may be susceptible to base-catalyzed aspartimide formation. This should be a consideration during peptide synthesis and cleavage.

First Aid Measures

In the event of exposure, follow these first aid guidelines:

| Exposure Route | First Aid Measures |

| Inhalation | Move the individual to fresh air. If breathing is difficult or ceases, provide artificial respiration.[3][4] |

| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water.[3][4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes as a precaution.[3][4] |

| Ingestion | Do not induce vomiting. Rinse the mouth with water and never give anything by mouth to an unconscious person.[3][4] |

In all cases of significant exposure or if symptoms persist, seek medical attention.

Disposal Considerations

Dispose of unused material and containers in accordance with local, state, and federal regulations. Prevent the chemical from entering drains.[4]

References

Fmoc-Asp-ODmb molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis applications, and key experimental protocols for Nα-Fmoc-L-aspartic acid α-(2,4-dimethoxybenzyl) ester (Fmoc-Asp-ODmb), a critical building block in advanced peptide synthesis.

Core Properties of this compound

This compound is a specialized amino acid derivative designed for use in Fluorenylmethyloxycarbonyl (Fmoc) based Solid-Phase Peptide Synthesis (SPPS). Its structure incorporates two key protecting groups that enable orthogonal synthesis strategies, which are essential for the creation of complex peptides, such as those with cyclic or other side-chain modifications.

Data Presentation: Quantitative and Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₂₈H₂₇NO₈ | [1][2] |

| Molecular Weight | 505.52 g/mol | [1][2] |

| CAS Number | 155866-25-4 | |

| Appearance | White to off-white powder | |

| Purity (Typical) | ≥98% | |

| Solubility | Soluble in DMF, DCM, NMP |

The Principle of Orthogonal Protection

The utility of this compound lies in its orthogonal protecting group strategy. The two protecting groups, Fmoc and ODmb, can be removed under distinct chemical conditions, allowing for selective deprotection at different stages of the peptide synthesis.

-

Fmoc (9-Fluorenylmethoxycarbonyl) Group: This group protects the α-amino group of the aspartic acid. It is base-labile and is typically removed using a solution of 20% piperidine in a polar aprotic solvent like N,N-Dimethylformamide (DMF). This deprotection is performed at each cycle of peptide chain elongation.

-

ODmb (2,4-Dimethoxybenzyl) Group: This group protects the β-carboxyl group of the aspartic acid side chain. It is labile to mild acidic conditions, typically a solution of 1-2% Trifluoroacetic acid (TFA) in Dichloromethane (DCM). This mild acid treatment does not cleave the peptide from most resins or remove other common acid-labile side-chain protecting groups like tert-butyl (tBu) or Boc (tert-butoxycarbonyl).

This orthogonality is particularly advantageous for the on-resin synthesis of cyclic peptides, where a side-chain carboxyl group must be deprotected to form a lactam bridge with a side-chain amino group (e.g., from lysine) while the peptide remains attached to the solid support.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in the synthesis of a lactam-bridged cyclic peptide. Note: These are generalized protocols and may require optimization based on the specific peptide sequence and resin.

General Solid-Phase Peptide Synthesis (SPPS) and Coupling of this compound

This protocol outlines the standard steps for elongating a peptide chain on a solid support and incorporating the this compound residue.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

Fmoc-protected amino acids (including this compound and Fmoc-Lys(Boc)-OH)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Deprotection Solution: 20% (v/v) piperidine in DMF

-

Coupling Reagents:

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

DIPEA (N,N-Diisopropylethylamine)

-

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF, add the deprotection solution, and agitate for 5 minutes. Drain and repeat with fresh deprotection solution for 15-20 minutes.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove piperidine and by-products.

-

Coupling:

-

In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU/HOBt (3 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 1-2 hours.

-

-

Washing: Wash the resin with DMF (5-7 times) and DCM (3 times).

-

Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, repeat the coupling step.

-

Chain Elongation: Repeat steps 2-6 for each amino acid in the peptide sequence, using this compound and Fmoc-Lys(Boc)-OH at the appropriate positions.

Selective On-Resin Deprotection of the ODmb Group

This protocol describes the selective removal of the ODmb protecting group from the aspartic acid side chain.

Materials:

-

Peptide-resin containing the this compound residue

-

ODmb Cleavage Solution: 1% (v/v) TFA in DCM

-

DCM

-

DMF

-

DIPEA

Procedure:

-

Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin is protected. Wash the resin with DCM (5-7 times).

-

ODmb Cleavage: Add the ODmb cleavage solution to the resin and agitate for 2 minutes. Drain the solution. Repeat this step 5-7 times.

-

Washing and Neutralization:

-

Wash the resin thoroughly with DCM (5-7 times).

-

Wash with a 5% DIPEA solution in DMF (2 times for 5 minutes each) to neutralize the resin.

-

Wash the resin with DMF (5-7 times) and DCM (3 times).

-

On-Resin Lactam Bridge Formation

This protocol details the formation of a cyclic peptide through an amide bond between the deprotected aspartic acid side chain and a deprotected lysine side chain. This assumes the corresponding lysine side-chain protecting group (e.g., Alloc or Mtt) has also been selectively removed.

Materials:

-

Peptide-resin with deprotected Asp and Lys side chains

-

Cyclization Reagents:

-

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA

-

-

DMF

Procedure:

-

Resin Preparation: Swell the peptide-resin in DMF.

-

Cyclization:

-

Add PyBOP or HATU (3 eq.) and DIPEA (6 eq.) in DMF to the resin.

-

Agitate the reaction at room temperature. Monitor the reaction progress over several hours (e.g., 4-24 hours) by taking small resin samples for cleavage and LC-MS analysis.

-

-

Washing: Once cyclization is complete, wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

Final Cleavage and Purification

This protocol describes the cleavage of the final cyclic peptide from the resin and the removal of any remaining side-chain protecting groups.

Materials:

-

Cyclized peptide-resin

-

Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water

-

Cold diethyl ether

Procedure:

-

Final Fmoc Deprotection: If the N-terminal Fmoc group is still present, deprotect it using the standard 20% piperidine in DMF protocol.

-

Resin Preparation: Wash the resin with DCM and dry under vacuum.

-

Cleavage: Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Isolation: Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final cyclic peptide by mass spectrometry and analytical HPLC.

Visualization of the Workflow

The following diagrams illustrate the key logical and experimental workflows involving this compound.

Caption: General workflow for SPPS and on-resin cyclization using this compound.

Caption: Orthogonal deprotection strategy of this compound.

References

An In-depth Technical Guide to Orthogonal Protecting Groups in Solid-Phase Peptide Synthesis

For researchers, scientists, and professionals in drug development, a deep understanding of orthogonal protecting groups is fundamental to the successful solid-phase peptide synthesis (SPPS) of complex peptides and peptide-based therapeutics. This guide provides a comprehensive overview of the core principles of orthogonal protection, details the most common protection strategies, and offers practical experimental protocols and quantitative data to inform synthetic planning and execution.

The Core Principle of Orthogonality

In the context of chemical synthesis, orthogonality refers to the ability to selectively remove one type of protecting group in the presence of others without affecting them.[1][2] This principle is the cornerstone of modern SPPS, enabling the stepwise assembly of amino acids in a defined sequence and the synthesis of peptides with complex architectures, such as cyclic peptides or those with post-translational modifications.[1][3] An ideal protecting group strategy allows for the selective deprotection of the N-terminal α-amino group for chain elongation, while the side-chain protecting groups and the linker to the solid support remain intact until the final cleavage step.[4]

Major Orthogonal Strategies in SPPS

Two primary orthogonal strategies have dominated the field of solid-phase peptide synthesis: the Fmoc/tBu and the Boc/Bzl approaches.

Fmoc/tBu Strategy: This is the most widely used strategy in modern SPPS.[5] It employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group and acid-labile tert-butyl (tBu) or trityl (Trt) based groups for the permanent protection of amino acid side chains.[1][6] The orthogonality arises from the distinct chemical conditions required for deprotection: a mild base for the Fmoc group and a strong acid for the side-chain protecting groups.[1]

Boc/Bzl Strategy: This classical approach utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for temporary α-amino protection and benzyl (Bzl) based groups for semi-permanent side-chain protection.[6][7] This strategy is considered quasi-orthogonal because both types of protecting groups are removed by acid.[8] However, the significant difference in acid lability allows for selective deprotection. The Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the Bzl groups require a much stronger acid, such as hydrofluoric acid (HF), for cleavage.[6]

Quantitative Data for SPPS Strategies

The efficiency of each step in SPPS is critical for the overall yield and purity of the final peptide. The following tables provide quantitative data to guide the selection of protecting groups and deprotection conditions.

| Strategy | α-Amino Protecting Group | Side-Chain Protecting Groups | N-α Deprotection Conditions | Side-Chain Deprotection & Cleavage | Advantages | Disadvantages |

| Fmoc/tBu | Fmoc (Base-labile) | tBu, Trt, Pbf (Acid-labile) | 20% Piperidine in DMF | 95% TFA with scavengers | Mild N-α deprotection conditions, true orthogonality.[5][6] | Potential for side reactions like aspartimide formation; aggregation can be an issue.[9] |

| Boc/Bzl | Boc (Acid-labile) | Bzl, Tos, Z (Strong acid-labile) | 25-50% TFA in DCM | HF, TFMSA | Robust chemistry, less prone to aggregation.[10] | Harsh final cleavage conditions (HF is highly corrosive and toxic); not truly orthogonal.[6] |

Table 1: Comparison of the two major orthogonal protecting group strategies in SPPS.

| Amino Acid | Common Side-Chain Protecting Group | Deprotection Condition |

| Arg | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | TFA |

| Asp | OtBu (O-tert-butyl) | TFA |

| Cys | Trt (Trityl) | TFA |

| Glu | OtBu (O-tert-butyl) | TFA |

| His | Trt (Trityl) | TFA |

| Lys | Boc (tert-butyloxycarbonyl) | TFA |

| Ser | tBu (tert-butyl) | TFA |

| Thr | tBu (tert-butyl) | TFA |

| Trp | Boc (tert-butyloxycarbonyl) | TFA |

| Tyr | tBu (tert-butyl) | TFA |

Table 2: Common acid-labile side-chain protecting groups used in Fmoc/tBu SPPS.

| Cocktail Name | Composition | Application | Reaction Time |

| Fmoc Deprotection | 20% Piperidine in DMF | Removal of Fmoc group | 2 x 7 min |

| Reagent K | TFA/Thioanisole/Water/Phenol/EDT (82.5:5:5:5:2.5) | General purpose cleavage, good for Arg-containing peptides | 2-4 hours |

| Reagent R | TFA/Thioanisole/EDT/Anisole (90:5:3:2) | For peptides containing Trp(Boc) | 2-4 hours |

| TFA/TIPS/Water | TFA/Triisopropylsilane/Water (95:2.5:2.5) | Standard cleavage for peptides without sensitive residues | 2 hours |

Table 3: Common deprotection and cleavage cocktails for Fmoc-based SPPS.[11]

| Yield per Step | Overall Yield of a 70-mer Peptide |

| 97% | 1.4% |

| 99% | 24% |

| 99.5% | 50% |

Table 4: Theoretical overall yield of a 70-mer peptide based on the efficiency of each deprotection and coupling step.

Experimental Protocols

Detailed and reproducible protocols are essential for successful peptide synthesis.

Protocol 1: Manual Fmoc-Deprotection

-

Swell the peptide-resin in dimethylformamide (DMF) for 1 hour in a reaction vessel.

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 7 minutes at room temperature.

-

Drain the piperidine solution.

-

Repeat steps 3-5 one more time.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Protocol 2: On-Resin Monitoring of Fmoc-Deprotection (Kaiser Test)

-

After Fmoc deprotection and washing, take a small sample of resin beads (a few beads are sufficient).

-

Wash the beads with ethanol.

-

Add 2-3 drops of each of the following solutions:

-

Solution A: 5% ninhydrin in ethanol.

-

Solution B: 80% phenol in ethanol.

-

Solution C: 2% 0.001M KCN in pyridine.

-

-

Heat the sample at 100°C for 5 minutes.

-

Observe the color of the beads. A blue or purple color indicates the presence of free primary amines, signifying complete Fmoc deprotection. A yellow or colorless result indicates an incomplete reaction.[12]

Protocol 3: Global Deprotection and Cleavage from the Resin

-

Wash the fully assembled peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.

-

Prepare the cleavage cocktail fresh in a well-ventilated fume hood. For a standard peptide, a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIPS) is commonly used.[11]

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-4 hours. The reaction time may need to be optimized depending on the peptide sequence and protecting groups.[11]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the peptide pellet under vacuum.

Protocol 4: Selective Deprotection of an Alloc Side-Chain Protecting Group

The allyloxycarbonyl (Alloc) group is orthogonal to both Fmoc/tBu and Boc/Bzl strategies and can be removed under mild conditions using a palladium catalyst.

-

Swell the peptide-resin in DCM.

-

Add a solution of Pd(PPh₃)₄ (0.25 equivalents relative to the Alloc-protected amino acid) in DCM.

-

Add a scavenger, such as phenylsilane (25 equivalents), to the reaction mixture.

-

Agitate the mixture at room temperature for 30-60 minutes.

-

Wash the resin thoroughly with DCM and DMF.

Visualizations of Key Concepts and Workflows

Diagram 1: The Principle of Orthogonal Protecting Groups in SPPS.

Diagram 2: The Solid-Phase Peptide Synthesis (SPPS) Cycle.

Diagram 3: Workflow for On-Resin Synthesis of a Cyclic Peptide.

Conclusion

The strategic use of orthogonal protecting groups is indispensable for the synthesis of complex peptides. The choice between the Fmoc/tBu and Boc/Bzl strategies, or the incorporation of other orthogonal protecting groups, depends on the specific target peptide, its sequence, and the desired modifications. A thorough understanding of the principles of orthogonality, coupled with robust experimental protocols and quantitative data, empowers researchers to navigate the challenges of peptide synthesis and successfully produce high-purity peptides for a wide range of applications in research and drug development.

References

- 1. peptide.com [peptide.com]

- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. peptide.com [peptide.com]

- 5. diposit.ub.edu [diposit.ub.edu]

- 6. researchgate.net [researchgate.net]

- 7. chem.uci.edu [chem.uci.edu]

- 8. mdpi.com [mdpi.com]

- 9. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 10. chempep.com [chempep.com]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. Bot Detection [iris-biotech.de]

An In-depth Technical Guide to the Applications of Acid-Labile Side-Chain Protecting Groups

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of acid-labile side-chain protecting groups, their fundamental principles, and their critical applications in modern organic synthesis, with a particular focus on peptide synthesis and drug development. The strategic use of these groups is essential for achieving chemoselectivity in the construction of complex molecular architectures.

Core Concepts of Acid-Labile Protection

Protecting groups are temporary modifications of functional groups that prevent undesired side reactions during chemical synthesis.[1] Acid-labile protecting groups are specifically designed to be stable under neutral and basic conditions but can be selectively removed with acid.[2] This property is fundamental to many synthetic strategies, particularly in the orthogonal synthesis of peptides and other complex molecules.[1][3]

Mechanism of Acid-Catalyzed Deprotection

The lability of these groups in acidic media stems from their ability to form stabilized carbocation intermediates upon cleavage. The general mechanism involves two key steps:

-

Protonation: The protecting group, typically containing an oxygen or nitrogen atom, is protonated by an acid.

-

Heterolytic Cleavage: The protonated group cleaves, forming a highly stable carbocation (e.g., tert-butyl or trityl cation) and the deprotected functional group.[4][5]

The stability of the resulting carbocation is the primary driving force for the reaction. For instance, the tert-butyl cation is stabilized by hyperconjugation, while the trityl cation is exceptionally stable due to the extensive resonance delocalization across its three phenyl rings.[4] This cleavage process is often irreversible as the carbocation is quenched by a scavenger, deprotonates to form a volatile byproduct like isobutene, or is trapped by a nucleophile.[5][6]

Caption: General mechanism of acid-labile deprotection.

Orthogonality in Synthesis

Orthogonality is a crucial concept in complex synthesis, referring to the use of multiple protecting groups that can be removed under distinct conditions without affecting each other.[1][7] Acid-labile side-chain protecting groups are frequently used in combination with base-labile (e.g., Fmoc) or hydrogenolysis-labile (e.g., Cbz/Z) protecting groups for the α-amino group in solid-phase peptide synthesis (SPPS).[5][8] This allows for the selective deprotection of the N-terminus for chain elongation while the side chains remain protected until the final cleavage step.[7]

Key Acid-Labile Protecting Groups and Their Applications

Several acid-labile groups are indispensable in modern synthesis. Their lability can be tuned by structural modifications, allowing chemists to select a group that is stable through multiple synthetic steps but removable under specific acidic conditions.

The tert-Butyloxycarbonyl (Boc) Group

The Boc group is one of the most common acid-labile protecting groups, particularly for amines.[9][10] It forms a carbamate linkage that is stable to most bases and nucleophiles but is readily cleaved by moderate to strong acids like trifluoroacetic acid (TFA) or HCl.[11][12]

-

Applications:

-

Peptide Synthesis: In Boc/Bzl SPPS, the Boc group serves as the temporary Nα-amino protecting group, removed at each cycle with TFA.[7] It is also used as a "permanent" side-chain protecting group for lysine and tryptophan.[5]

-

Organic Synthesis: Widely used to protect primary and secondary amines during reactions involving strong bases or nucleophiles.[13]

-

The tert-Butyl (tBu) Group

The tert-butyl group is used to protect carboxylic acids (as tert-butyl esters), alcohols, and phenols (as tert-butyl ethers).[3][8] Like the Boc group, its removal is driven by the formation of the stable tert-butyl cation and requires strong acid.

-

Applications:

-

Fmoc/tBu SPPS: The tBu group is the standard for protecting the side chains of aspartic acid (Asp), glutamic acid (Glu), serine (Ser), threonine (Thr), and tyrosine (Tyr).[3][14] It remains intact during the repeated base-mediated Fmoc deprotection and is removed simultaneously with peptide cleavage from the resin using a strong acid cocktail (e.g., 95% TFA).[3]

-

Drug Development: The incorporation of t-butyl groups can enhance metabolic stability or potency.[15] Its use as a protecting group allows for the manipulation of other parts of a drug candidate molecule.[15]

-

The Trityl (Trt) Group

The trityl (triphenylmethyl) group is a bulky protecting group used for primary alcohols, thiols, and the imidazole side chain of histidine.[4][16] Due to the exceptional stability of the trityl cation, it is significantly more acid-labile than Boc or tBu and can often be removed under very mild acidic conditions, such as with formic or acetic acid.[4]

-

Applications:

-

Peptide Synthesis: Commonly used to protect the sulfhydryl group of cysteine (Cys) and the side chain of histidine (His).[14] Its bulkiness can also provide steric protection to adjacent functionalities.[4]

-

Carbohydrate Chemistry: The steric hindrance of the Trt group allows for the selective protection of primary hydroxyls over secondary ones.[4]

-

Data Summary: Lability of Common Acid-Labile Protecting Groups

The choice of protecting group and deprotection conditions is critical and depends on the overall synthetic strategy and the presence of other sensitive functional groups.[2] The following table summarizes common acid-labile groups and their typical deprotection conditions.

| Protecting Group | Abbreviation | Functional Group Protected | Common Protection Reagents | Typical Acidic Deprotection Conditions |

| tert-Butyloxycarbonyl | Boc | Amine | Di-tert-butyl dicarbonate (Boc₂O)[13] | 25-50% TFA in DCM; 4M HCl in Dioxane or Methanol[10][17] |

| tert-Butyl | tBu | Carboxylic Acid, Alcohol, Thiol | Isobutylene, tert-Butyl Acetate[18] | 95% TFA (often with scavengers); HF[3][19] |

| Trityl | Trt | Alcohol, Thiol, Amine | Trityl chloride (TrCl) in pyridine[4] | Formic acid; Acetic acid; Dilute TFA; BF₃·OEt₂[4][20] |

| Benzyloxycarbonyl | Z/Cbz | Amine | Benzyl chloroformate (CbzCl) | HBr in acetic acid; Strong acids (less common) * |

| 2-Chlorobenzyloxycarbonyl | 2-Cl-Z | Amine | 2-Chlorobenzyl chloroformate | HF (Stronger acid required than for Z) |

| Benzyl | Bzl | Carboxylic Acid, Alcohol, Thiol | Benzyl bromide (BnBr) | HF, TFMSA (Strong acids)[7] |

Note: The Cbz group is more commonly removed by catalytic hydrogenolysis, but it is also acid-labile under strong conditions, showcasing quasi-orthogonality with the Boc group.[5][21]

Experimental Protocols

The following protocols are generalized procedures and may require optimization based on the specific substrate.

Protocol 1: Boc-Protection of a Primary Amine

This procedure describes the protection of an amine using di-tert-butyl dicarbonate (Boc₂O).

-

Dissolution: Dissolve the amine substrate (1.0 equiv) in a suitable solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or a mixture of water and THF.[10][17]

-

Base Addition: Add a base such as triethylamine (TEA, 1.5 equiv) or sodium hydroxide (1.5 equiv).[17] For amino acids, sodium bicarbonate is often used in an aqueous solution.[10]

-

Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 equiv) portion-wise or as a solution in the reaction solvent.[13]

-

Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[11]

-

Work-up: Upon completion, quench the reaction with water. If using an organic solvent, dilute with the solvent and wash sequentially with a weak acid (e.g., 1M HCl), water, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc protected amine, which can be purified by column chromatography if necessary.[11]

Protocol 2: Trityl-Protection of a Primary Alcohol

This protocol details the protection of a primary alcohol using trityl chloride.

-

Setup: Dissolve the alcohol (1.0 equiv) in anhydrous pyridine. Pyridine acts as both the solvent and the base to neutralize the HCl byproduct.[4]

-

Reagent Addition: Add trityl chloride (TrCl, 1.1-1.5 equiv) to the solution at room temperature. For catalysis and faster reaction, 4-dimethylaminopyridine (DMAP) can be added in a catalytic amount.[4]

-

Reaction: Stir the mixture at room temperature overnight. Monitor the reaction by TLC.

-

Quenching: Quench the reaction by adding a small amount of methanol to consume any excess trityl chloride.[4]

-

Work-up: Remove the pyridine under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate or DCM and wash with water, dilute copper sulfate solution (to remove residual pyridine), and brine.

-

Isolation: Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent. Purify the resulting trityl ether by flash column chromatography.[4]

Protocol 3: Acid-Catalyzed Deprotection of a Boc-Protected Amine

This procedure describes the removal of a Boc group using trifluoroacetic acid (TFA).

-

Dissolution: Dissolve the Boc-protected amine (1.0 equiv) in dichloromethane (DCM).[10][13]

-

Acid Addition: Add trifluoroacetic acid (TFA) to the solution. A common condition is a 25-50% solution of TFA in DCM (v/v).[13] The reaction is typically fast.

-

Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours. Monitor deprotection by TLC or LC-MS. The formation of CO₂ gas is expected.[6]

-

Isolation: Remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene or dioxane may be necessary to remove residual acid.[4] The product is typically obtained as the TFA salt of the amine.

-

Neutralization (Optional): To obtain the free amine, dissolve the residue in a suitable solvent and wash with a mild base (e.g., saturated sodium bicarbonate solution) or pass it through a basic ion-exchange resin.

Protocol 4: Final Cleavage and Deprotection in Fmoc/tBu SPPS

This protocol describes the final step of Fmoc-based solid-phase peptide synthesis, where the peptide is cleaved from the resin and all acid-labile side-chain protecting groups (like tBu, Trt) are removed simultaneously.

-

Resin Preparation: Wash the peptide-resin thoroughly with DCM and dry it under a stream of nitrogen.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIPS).[22] TIPS and water act as scavengers to trap the carbocations and other reactive species generated during deprotection.[22]

-

Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-4 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether, wash the peptide pellet with more cold ether, and dry the crude peptide under vacuum.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Experimental Workflows

Visualizing synthetic strategies helps in understanding the logic and sequence of events. The following diagrams illustrate key workflows in peptide synthesis that rely on acid-labile protecting groups.

Caption: Orthogonal strategy in Fmoc/tBu solid-phase peptide synthesis.

Caption: Differential acid lability in Boc/Bzl solid-phase peptide synthesis.

References

- 1. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fiveable.me [fiveable.me]

- 3. Bot Detection [iris-biotech.de]

- 4. total-synthesis.com [total-synthesis.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 7. peptide.com [peptide.com]

- 8. Protecting group - Wikipedia [en.wikipedia.org]

- 9. app1-c89-pub.pressidium.com - Boc Organic Chemistry [app1-c89-pub.pressidium.com]

- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 11. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. jk-sci.com [jk-sci.com]

- 14. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 15. hyphadiscovery.com [hyphadiscovery.com]

- 16. acgpubs.org [acgpubs.org]

- 17. Amine Protection / Deprotection [fishersci.co.uk]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]

- 21. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 22. m.youtube.com [m.youtube.com]

A Researcher's In-Depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), the predominant method for chemically synthesizing peptides. We will delve into the core principles, detailed experimental protocols, and critical considerations for researchers in academia and the pharmaceutical industry.

Core Principles of Fmoc Solid-Phase Peptide Synthesis

Fmoc SPPS is a cyclical process that allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin.[1][2][3] This method, favored for its mild reaction conditions, relies on the use of the base-labile Fmoc protecting group for the α-amino group of the amino acids and acid-labile protecting groups for the amino acid side chains.[4][5] This "orthogonal" protection scheme ensures that the peptide backbone is extended in a controlled manner and that side-chain modifications are prevented during synthesis.[4]

The synthesis cycle consists of three main steps:

-

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound amino acid or peptide is removed using a weak base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[6][7] This exposes a free amine group, which is the site for the next amino acid coupling.

-

Amino Acid Coupling: The incoming Fmoc-protected amino acid is activated at its C-terminus by a coupling reagent and then added to the resin. The activated carboxylic acid reacts with the free amine on the resin-bound peptide to form a new peptide bond.[8]

-

Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts, ensuring the purity of the final peptide.[9]

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid, typically trifluoroacetic acid (TFA) in the presence of scavengers.[2][4][10]

The Fmoc-SPPS Workflow: A Visual Representation

The logical progression of Fmoc-SPPS can be visualized as a cyclical process with a distinct initiation and termination phase.

Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis.

Key Chemical Reactions in Fmoc-SPPS

The success of Fmoc-SPPS hinges on a series of well-defined chemical reactions. Understanding the mechanisms of these reactions is crucial for troubleshooting and optimizing the synthesis process.

Caption: The core chemical transformations in Fmoc-SPPS.

Quantitative Data in Fmoc-SPPS

The efficiency of each step in Fmoc-SPPS is critical for the overall yield and purity of the final peptide. The following tables summarize key quantitative data related to common reagents and expected outcomes.

Table 1: Common Coupling Reagents and Typical Reaction Times

| Coupling Reagent | Chemical Name | Typical Coupling Time (min) | Notes |

| HBTU | 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | 15 - 60 | A widely used and effective coupling reagent. |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | 5 - 30 | Generally more reactive than HBTU, especially for hindered amino acids.[8] |

| HCTU | 2-(6-Chloro-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | 5 - 30 | Similar reactivity to HATU but often more cost-effective.[11] |

| DIC/HOBt | N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole | 30 - 120 | A classic and cost-effective coupling method. |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | 5 - 20 | A highly efficient uronium salt-based reagent with reduced risk of racemization.[12] |

Table 2: Typical Deprotection and Cleavage Conditions

| Step | Reagent Composition | Typical Reaction Time | Notes |

| Fmoc Deprotection | 20% Piperidine in DMF | 5 - 20 min | The progress of the reaction can be monitored by UV spectroscopy of the dibenzofulvene-piperidine adduct.[6][7] |

| Cleavage | 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) | 1 - 3 hours | A standard cleavage cocktail for most peptides. TIS acts as a scavenger for cationic species.[4][10] |

| Cleavage (Trp, Cys, Met containing) | 94% TFA, 2.5% Water, 2.5% Ethanedithiol (EDT), 1% TIS | 1 - 4 hours | EDT is added to protect sensitive residues like Tryptophan, Cysteine, and Methionine from modification by reactive cations generated during cleavage.[1][4] |

Table 3: Illustrative Peptide Synthesis Yields

| Peptide | Sequence Length | Synthesis Method | Reported Crude Yield (%) | Reference |

| Gramicidin A | 15 | Fmoc-SPPS | Up to 87 | [13] |

| Corticotropin-releasing factor (CRF) | 41 | Fmoc-SPPS | 87 | [14] |

| GP-1 (Glycopeptide) | 10 | HTFS-PS (Fmoc) | ~70 (Purity) | [15] |

| Ac-c(C)arrrar-NH₂ | 7 | Fmoc-SPPS | >95 (Conversion per cycle) | [16] |

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the manual synthesis of a model peptide using Fmoc-SPPS. These can be adapted for automated synthesizers.

Resin Preparation and Swelling

-

Weighing the Resin: Weigh the appropriate amount of Fmoc-amino acid pre-loaded resin (e.g., Wang resin, Rink Amide resin) for the desired synthesis scale (typically 0.1 to 0.5 mmol).[11]

-

Transfer to Reaction Vessel: Transfer the resin to a suitable reaction vessel (e.g., a fritted glass funnel or a dedicated peptide synthesis vessel).

-

Swelling: Add DMF to the resin to cover it completely. Allow the resin to swell for at least 30-60 minutes at room temperature with occasional agitation.[11] This step is crucial for ensuring that the reactive sites within the resin beads are accessible.

-

Washing: After swelling, drain the DMF and wash the resin thoroughly with DMF (3-5 times) to remove any impurities.

Fmoc Deprotection

-

Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in DMF.

-

Deprotection Reaction: Add the 20% piperidine solution to the swollen resin, ensuring the resin is fully submerged. Agitate the mixture for 5-20 minutes at room temperature.[7][11]

-

Monitoring (Optional): The completion of the deprotection can be monitored by taking a small aliquot of the solution and measuring its absorbance at approximately 301 nm, which corresponds to the dibenzofulvene-piperidine adduct.[17]

-

Washing: Drain the piperidine solution and wash the resin extensively with DMF (5-7 times) to completely remove the piperidine and the dibenzofulvene adduct.

Amino Acid Coupling

-

Preparation of Amino Acid Solution: In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.

-

Activation: Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate the carboxylic acid. The solution will often change color upon activation. Allow the activation to proceed for 1-2 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 30-60 minutes at room temperature.[8]

-

Monitoring (Optional): The completion of the coupling reaction can be checked using a qualitative ninhydrin (Kaiser) test.[9] A small sample of the resin beads is taken; a blue color indicates the presence of unreacted free amines, signifying an incomplete reaction.

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Final Cleavage and Peptide Precipitation

-

Final Deprotection and Washing: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in section 5.2. Following deprotection, wash the resin with DMF and then with a less polar solvent like dichloromethane (DCM) to prepare for cleavage. Dry the resin under a stream of nitrogen or in a vacuum desiccator.

-

Preparation of Cleavage Cocktail: In a fume hood, prepare the appropriate cleavage cocktail. For a standard peptide, a mixture of 95% TFA, 2.5% water, and 2.5% TIS is commonly used.[4][10]

-

Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).[4] Gently agitate the mixture at room temperature for 1-3 hours.

-

Peptide Precipitation: Filter the cleavage mixture to separate the resin. Collect the filtrate, which contains the dissolved peptide. Add the filtrate dropwise to a large volume of cold diethyl ether (typically 10 times the volume of the filtrate). The peptide will precipitate as a white solid.

-

Isolation and Drying: Centrifuge the ether suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times. Dry the peptide pellet under vacuum to obtain the crude product.

Application Example: Targeting a Signaling Pathway

Synthesized peptides are invaluable tools for studying and modulating cellular signaling pathways. For instance, the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial for cell growth and proliferation, is often dysregulated in cancer.[18][19] Peptides can be designed to act as inhibitors of this pathway.

Caption: Simplified EGFR signaling pathway and a point of peptide-based intervention.

A synthetic peptide designed to mimic the binding domain of EGF or to bind to a regulatory site on the EGFR can competitively inhibit the natural ligand binding, thereby blocking the downstream signaling cascade and inhibiting cell proliferation.[20] Fmoc-SPPS provides the means to rapidly synthesize and modify such peptides to optimize their inhibitory activity and other pharmacological properties.

Conclusion

Fmoc solid-phase peptide synthesis is a robust and versatile technology that has become the cornerstone of modern peptide science. A thorough understanding of its core principles, chemical reactions, and experimental protocols is essential for researchers aiming to synthesize peptides for a wide range of applications, from basic biological research to the development of novel therapeutics. By carefully controlling the synthesis parameters and employing appropriate reagents and strategies, high-purity peptides can be efficiently produced to advance scientific discovery and drug development.

References

- 1. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 2. youtube.com [youtube.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. Bot Detection [iris-biotech.de]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. luxembourg-bio.com [luxembourg-bio.com]

- 15. Accelerated solid-phase synthesis of glycopeptides containing multiple N -glycosylated sites - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01886A [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Bot Detection [iris-biotech.de]

- 18. m.youtube.com [m.youtube.com]

- 19. m.youtube.com [m.youtube.com]

- 20. researchgate.net [researchgate.net]

Navigating the Safety Profile of Fmoc-Asp-ODmb: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fmoc-Asp-ODmb is a protected amino acid derivative commonly used in peptide synthesis. While a specific safety data sheet for this compound is not publicly available, analysis of SDS for similar Fmoc-protected aspartic acid derivatives, such as Fmoc-Asp(OtBu)-OH, indicates that the substance is generally not classified as hazardous. However, as with any laboratory chemical, appropriate safety precautions should be observed to minimize exposure and mitigate any potential risks. This guide summarizes key safety data, outlines first-aid measures, and provides recommendations for handling and storage.

Hazard Identification and Classification

Based on data from related compounds, this compound is not expected to be classified as a hazardous substance according to Regulation (EC) No. 1272/2008. No specific hazard pictograms, signal words, or hazard statements are anticipated. However, it is prudent to handle the compound as potentially harmful if inhaled or swallowed, and it may cause mild respiratory tract or skin irritation.

The following diagram illustrates a general workflow for hazard identification in the absence of a specific SDS:

Caption: General Hazard Identification Workflow

Physical and Chemical Properties

Quantitative data for the physical and chemical properties of this compound and a related compound are summarized below.

| Property | Fmoc-Asp(ODMAB)-OH | Notes |

| Molecular Formula | C39H42N2O8 | Data for a structurally related compound. |

| Molecular Weight | 666.76 g/mol | Data for a structurally related compound. |

| Appearance | White to yellow solid | Based on data for analogous compounds. |

| Boiling Point | 841.0 ± 65.0 °C (Predicted)[1] | Predicted value. |

| Density | 1.264 ± 0.06 g/cm³ (Predicted)[1] | Predicted value. |

| pKa | 3.51 ± 0.23 (Predicted)[1] | Predicted value. |

Exposure Controls and Personal Protection

To ensure safe handling, the following personal protective equipment (PPE) and engineering controls are recommended, based on guidelines for similar compounds.

| Control Parameter | Recommendation | Source |

| Engineering Controls | Use in a well-ventilated area. Local exhaust ventilation is recommended. | General laboratory practice |

| Eye/Face Protection | Safety glasses with side-shields or goggles. | [2][3] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat. | [3][4] |

| Respiratory Protection | Not typically required under normal use with adequate ventilation. If dust is generated, use a NIOSH-approved respirator. | [3] |

| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday. | [2] |

First-Aid Measures

In case of exposure, the following first-aid measures should be taken. These are based on standard practices for handling laboratory chemicals and information from the SDS of related compounds.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[2][4] |

| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[2][4] |